molecular formula C38H50N6O8 B049758 (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide

Cat. No.: B049758
M. Wt: 718.8 g/mol
InChI Key: ZGRSXMWWGUOTAO-VIEJTCJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 54556A is a natural acyldepsipeptide antibiotic, also known as a natural acyldepsipeptide antibiotic. This compound is part of a new class of antibiotics that exhibit antibacterial activity against Gram-positive bacteria. A 54556A is particularly notable for its effectiveness against antibiotic-resistant isolates, making it a promising candidate in the fight against resistant bacterial infections .

Biochemical Analysis

Biochemical Properties

Antibiotic A 54556A plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The primary target of Antibiotic A 54556A is the ClpP protein . The nature of these interactions involves the activation and dysregulation of Clp-family proteins .

Cellular Effects

Antibiotic A 54556A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the biosynthesis of DNA, RNA, protein, cell wall, and fatty acid . After the addition of Antibiotic A 54556A at concentrations as low as 0.4 mg/ml, B. subtilis started to form filaments .

Molecular Mechanism

The molecular mechanism of action of Antibiotic A 54556A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts by activating and dis-regulating Clp-family proteins .

Dosage Effects in Animal Models

In animal models, the effects of Antibiotic A 54556A vary with different dosages. Two A-54556A analogs, ADEP 2 and ADEP 4, were proven to be active in the treatment of bacterial infections in rodents. When mice were challenged with a lethal systemic infection of E. faecalis, 1 mg/kg ADEP 2 or 0.5 mg/kg ADEP 4 were sufficient for 100% survival .

Preparation Methods

A 54556A is derived from the bacterium Streptomyces hawaiiensis. The compound can be synthesized through a series of chemical reactions involving the formation of a lactone ring and the incorporation of various amino acid residues. The solubility of A 54556A in dimethyl sulfoxide (DMSO) is a key factor in its preparation. To achieve higher concentrations, the compound can be warmed at 37°C for 10 minutes or shaken in an ultrasonic bath .

Chemical Reactions Analysis

A 54556A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is known to interact with the ClpP protease, leading to the dysregulation of bacterial proteolytic machinery. Common reagents used in these reactions include DMSO and various amino acid derivatives. The major products formed from these reactions are typically derivatives of the original compound with slight modifications to its structure .

Scientific Research Applications

A 54556A has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, A 54556A is employed to investigate bacterial cell division and protein synthesis. In medicine, the compound shows promise in treating infections caused by antibiotic-resistant bacteria. Industrially, A 54556A is used in the development of new antibacterial agents and the study of bacterial proteolytic machinery .

Comparison with Similar Compounds

A 54556A is part of the acyldepsipeptide class of antibiotics, which includes other compounds such as ADEP 2 and ADEP 4. These compounds share a similar mechanism of action, targeting the ClpP protease and disrupting bacterial proteolytic machinery. A 54556A is unique in its specific structure and the particular bacterial strains it targets. The effectiveness of A 54556A against a wide range of antibiotic-resistant bacteria sets it apart from other similar compounds .

Properties

IUPAC Name

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRSXMWWGUOTAO-VIEJTCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Reactant of Route 2
Reactant of Route 2
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Reactant of Route 3
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Reactant of Route 4
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Reactant of Route 5
Reactant of Route 5
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Reactant of Route 6
Reactant of Route 6
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide

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